Ferric citrate trihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

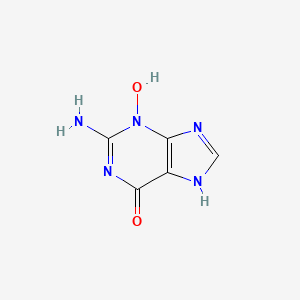

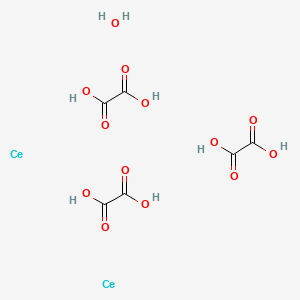

Ferric citrate trihydrate is a compound with the molecular formula C6H11FeO10 . It is used to control the phosphorus levels in the blood of patients with chronic kidney disease (CKD) who are on dialysis . Ferric citrate trihydrate also provides a source of iron used in cell culture applications .

Synthesis Analysis

The synthesis of pharmaceutical grade ferric citrate involves a one-pot process. This process includes the preparation of a ferric hydroxide slurry followed by treatment with a citrate ion source .

Molecular Structure Analysis

The molecular structure of Ferric citrate trihydrate is represented by the molecular formula C6H11FeO10 . The IUPAC name for this compound is 2-hydroxypropane-1,2,3-tricarboxylate;iron (3+);trihydrate .

Chemical Reactions Analysis

Ferric citrate has been shown to decrease serum phosphate concentrations, increase transferrin saturation, ferritin, and hemoglobin, and decrease circulating iFGF23 levels .

Physical And Chemical Properties Analysis

Ferric citrate trihydrate is a powder with a molecular weight of 298.99 g/mol .

Wissenschaftliche Forschungsanwendungen

Treatment of Iron Deficiency Anemia

- Summary of Application: Ferric citrate hydrate is used in the treatment of iron deficiency anemia (IDA). It is compared with sodium ferrous citrate for efficacy and safety in a randomized, double-blind, phase 3 non-inferiority study .

- Methods of Application: The study involved administering ferric citrate hydrate at dosages of 500 and 1000 mg/day and comparing it with sodium ferrous citrate at 100 mg/day . The primary endpoint was the change in hemoglobin concentration at Week 7 from baseline .

- Results: Ferric citrate hydrate at both 500 and 1000 mg/day was found to be non-inferior to sodium ferrous citrate in terms of the change in hemoglobin concentration . The incidences of nausea and vomiting were significantly lower in the ferric citrate hydrate treatment groups .

Treatment of Chronic Kidney Disease and Heart Failure

- Summary of Application: Ferric citrate hydrate is used in the treatment of patients with chronic kidney disease (CKD) and heart failure (HF). It is used to improve iron-related parameters in these patients .

- Methods of Application: The study involved examining iron- and phosphate-related parameters and adverse drug reactions in subpopulations of CKD patients with and without HF .

- Results: The study demonstrated that oral ferric citrate hydrate had a tendency to increase serum ferritin and transferrin saturation (TSAT), and controlled serum phosphate in CKD patients regardless of the presence of HF .

Component of Protein-Free Medium

- Summary of Application: Ferric citrate is used as a component of protein-free medium. It is used as a substitute for transferrin in mouse hybridomas culture .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: Ferric citrate enhances IgM production. It indirectly stimulates the mitogen-activated protein kinase (MAPK) by favoring high amphiregulin oncoprotein levels in colon cancer .

Substitute for Transferrin in Mouse Hybridomas Culture

- Summary of Application: Ferric citrate is used as a substitute for transferrin in mouse hybridomas culture . It enhances IgM production and indirectly stimulates the mitogen-activated protein kinase (MAPK) by favoring high amphiregulin oncoprotein levels in colon cancer .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The specific results or outcomes obtained are not detailed in the source .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Fe.3H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;3*1H2/q;+3;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZOGMFSXFMCDT-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FeO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferric citrate trihydrate | |

CAS RN |

17217-76-4 |

Source

|

| Record name | Ferric citrate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017217764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FERRIC CITRATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756B6D74H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 4-(5,6-dichloro-3-ethyl-2-{3-[1-(3-sulfonatopropyl)-5,9b-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]prop-1-en-1-yl}-1H-benzimidazol-3-ium-1-yl)butane-2-sulfonate](/img/structure/B1144284.png)

![(1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine](/img/structure/B1144286.png)